

MeOSuc-AAPV-pNA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Meosuc-aapm-pna*

Cat. No.: *B1587369*

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-p-nitroanilide, commonly abbreviated as MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic peptide substrate. It is primarily utilized in biochemical assays to measure the enzymatic activity of two key serine proteases involved in the human immune response: human neutrophil elastase (HNE) and proteinase 3 (PR3).^{[1][2][3]} This technical guide provides a comprehensive overview of MeOSuc-AAPV-pNA, including its chemical properties, mechanism of action, detailed experimental protocols, and relevant kinetic data to support its application in research and drug development.

Chemical and Physical Properties

MeOSuc-AAPV-pNA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) chromophore. The cleavage of the amide bond between the valine residue and the pNA group by a target protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

Property	Value
Chemical Formula	C ₂₇ H ₃₈ N ₆ O ₉
Molecular Weight	590.6 g/mol
CAS Number	70967-90-7
Appearance	Lyophilized powder
Solubility	Soluble in DMSO (>20 mM) and methanol (1 mg/mL)[1]
Storage	Store at -20°C for long-term stability

Mechanism of Action

The enzymatic activity of neutrophil elastase or proteinase 3 is determined by monitoring the rate of p-nitroanilide release. The enzyme recognizes and binds to the peptide sequence (Ala-Ala-Pro-Val) of the substrate. Upon binding, the protease catalyzes the hydrolysis of the peptide bond C-terminal to the valine residue, liberating the pNA molecule. The free pNA in solution exhibits a strong absorbance at a wavelength of 405 nm, and the rate of its formation is directly proportional to the enzyme's activity.

Enzymatic Specificity

MeOSuc-AAPV-pNA is a highly specific substrate for human and mouse neutrophil elastase and proteinase 3.[2] It is not significantly hydrolyzed by other related proteases such as cathepsin G or chymotrypsin, making it a valuable tool for selectively studying the activity of HNE and PR3 in complex biological samples.[1][2]

Data Presentation: Quantitative Kinetic Parameters

The following table summarizes the known kinetic constants for the hydrolysis of MeOSuc-AAPV-pNA by human neutrophil elastase. Despite extensive searches, specific K_m and k_{cat} values for the interaction with human proteinase 3 are not readily available in the reviewed literature.

Enzyme	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Human Neutrophil Elastase	0.152	18.24	120,000

Note: The k_{cat} value was calculated from the provided k_{cat}/K_m and K_m values.

Experimental Protocols

I. Neutrophil Elastase or Proteinase 3 Activity Assay

This protocol outlines a general procedure for measuring the activity of purified HNE or PR3 using MeOSuc-AAPV-pNA.

Materials:

- Human Neutrophil Elastase (HNE) or Proteinase 3 (PR3)
- MeOSuc-AAPV-pNA substrate
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20
- DMSO (for dissolving the substrate)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Substrate Preparation: Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.
- Enzyme Preparation: Dilute the enzyme stock solution to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
- Assay Setup:
 - Add 50 µL of assay buffer to each well of a 96-well microplate.

- Add 25 μL of the diluted enzyme solution to the appropriate wells.
- Add 25 μL of a working solution of MeOSuc-AAPV-pNA in assay buffer to each well to initiate the reaction. The final substrate concentration should ideally be varied to determine the Michaelis-Menten kinetics, typically ranging from 0.1 to 5 times the K_m . For a single point assay, a concentration of 200 μM is commonly used.
- Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot.
 - Convert the change in absorbance per minute ($\Delta A/\text{min}$) to the concentration of p-nitroanilide produced per minute using the Beer-Lambert law (ϵ of pNA at 405 nm = 8,800 $\text{M}^{-1}\text{cm}^{-1}$).
 - Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

II. Inhibitor Screening Assay

This protocol can be used to screen for and characterize inhibitors of HNE or PR3.

Materials:

- All materials from the activity assay protocol.
- Putative inhibitor compound(s) dissolved in an appropriate solvent (e.g., DMSO).

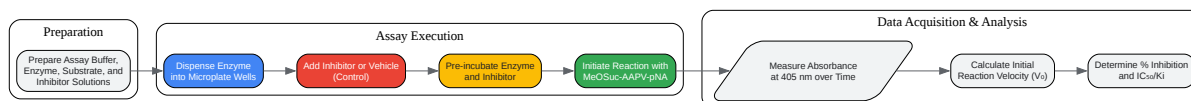
Procedure:

- Assay Setup:
 - Add 50 μL of assay buffer to each well of a 96-well microplate.

- Add 25 μ L of the diluted enzyme solution to the appropriate wells.
- Add 10 μ L of the inhibitor solution at various concentrations (or a single concentration for screening) to the wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.
- Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
- Reaction Initiation and Measurement:
 - Add 15 μ L of the MeOSuc-AAPV-pNA working solution to each well to initiate the reaction. The final substrate concentration should be close to the K_m value for competitive inhibitor studies.
 - Immediately measure the absorbance at 405 nm as described in the activity assay protocol.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Determine the percent inhibition by comparing the velocity in the presence of the inhibitor to the vehicle control.
 - For inhibitor characterization, plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the inhibition constant (K_i) or IC_{50} value.

Mandatory Visualizations

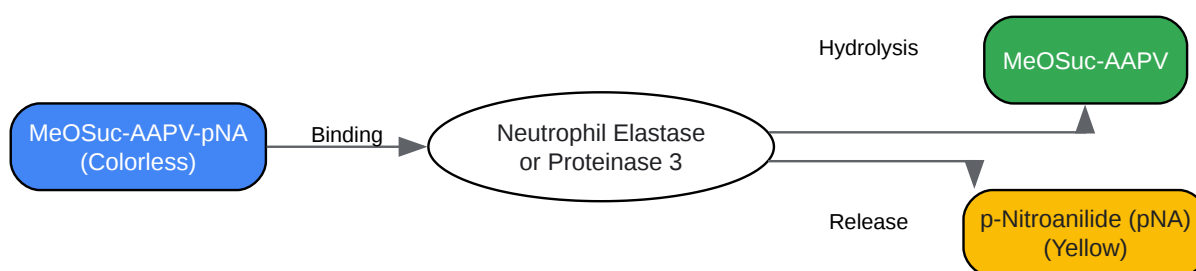
Experimental Workflow for an Enzyme Inhibition Assay



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Caption: Workflow for a typical enzyme inhibition assay using MeOSuc-AAPV-pNA.

Reaction Mechanism



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Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA to produce a colored product.

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